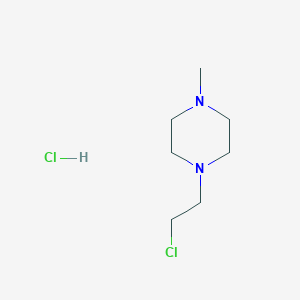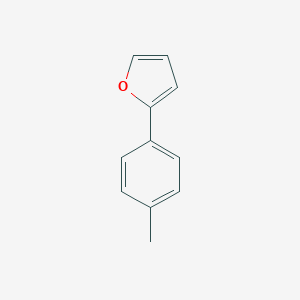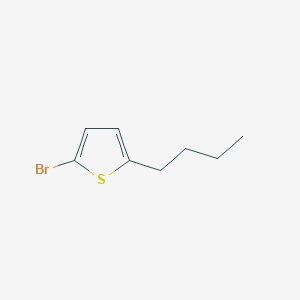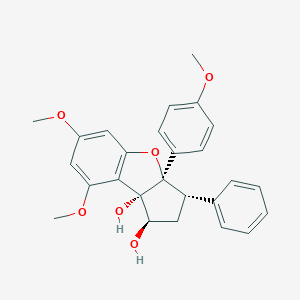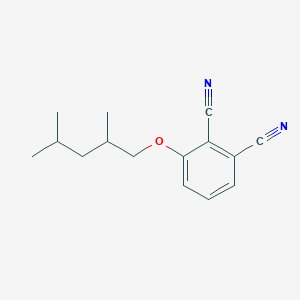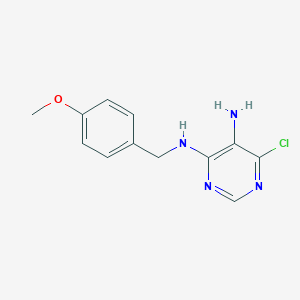![molecular formula C12H8N4O3 B190083 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 187724-89-6](/img/structure/B190083.png)
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as NPP-7, is a potent and selective inhibitor of the protein kinase B-Raf. It has been studied extensively for its potential therapeutic applications in cancer treatment. In
Mecanismo De Acción
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting B-Raf, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to have a high degree of selectivity for B-Raf over other kinases, reducing the potential for off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several advantages for lab experiments, including its high degree of selectivity for B-Raf, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several potential future directions for research on 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. One area of focus could be the development of more potent and selective inhibitors of B-Raf. Another area of focus could be the identification of biomarkers that could predict response to 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one treatment. Additionally, further studies are needed to determine the optimal dosing and administration of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, as well as its potential use in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-nitrophenylhydrazine to form 6-(4-nitrophenyl)pyrimidine-2,4-diamine. The second step involves the reaction of this compound with ethyl acetoacetate to form 6-(4-nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
187724-89-6 |
|---|---|
Nombre del producto |
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
Fórmula molecular |
C12H8N4O3 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17) |
Clave InChI |
AWFOZCHHTUUXAI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
Sinónimos |
4H-Pyrrolo[2,3-d]pyriMidin-4-one, 3,7-dihydro-6-(4-nitrophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



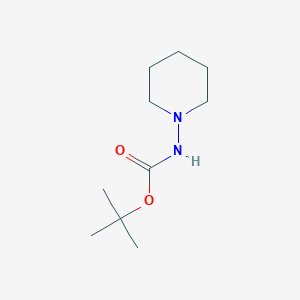
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
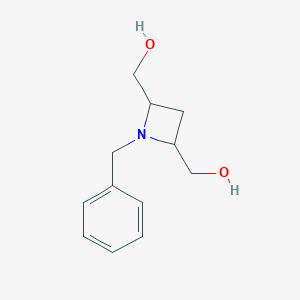
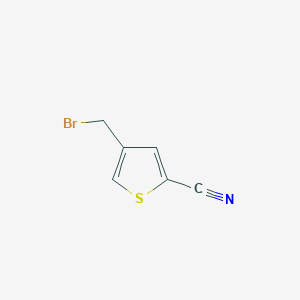
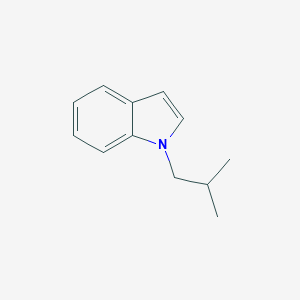
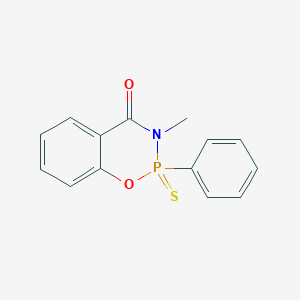
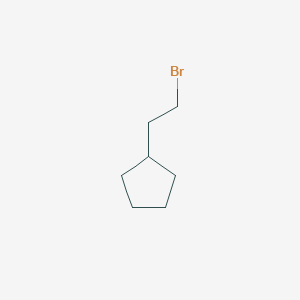
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
